molecular formula C15H22BrNO B1382235 1-(3-(3-Bromophenoxy)propyl)-4-methylpiperidine CAS No. 1704065-41-7

1-(3-(3-Bromophenoxy)propyl)-4-methylpiperidine

Cat. No. B1382235
M. Wt: 312.24 g/mol
InChI Key: QKZBXAGJZFIICY-UHFFFAOYSA-N
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Description

“1-(3-(3-Bromophenoxy)propyl)-4-methylpiperazine” is a chemical compound. It contains a total of 40 bonds; 19 non-H bonds, 6 multiple bonds, 5 rotatable bonds, 6 aromatic bonds, 2 six-membered rings, 2 tertiary amines (aliphatic), and 1 ether (aromatic) .


Molecular Structure Analysis

The molecular formula of “1-(3-(3-Bromophenoxy)propyl)-4-methylpiperazine” is C14H21BrN2O, and its molecular weight is 313.23 .

Scientific Research Applications

Synthesis and Biological Evaluation

1-(3-(3-Bromophenoxy)propyl)-4-methylpiperidine is a compound with notable applications in the field of heterocyclic chemistry, which is crucial due to its therapeutic potential. Research indicates that slight modifications in the structure of such poly-functional compounds can significantly influence their therapeutic abilities. For instance, substituted 1,3,4-oxadiazole derivatives have been synthesized using related compounds, showing moderate to excellent inhibitory effects against certain bacteria. Moreover, these derivatives exhibited significant anti-enzymatic activity against the urease enzyme, with specific compounds being identified as highly active (Rehman et al., 2019).

Spectral Analysis and Antibacterial Evaluation

The spectral analysis and antibacterial evaluation of related compounds, such as 5-substituted-1,3,4-oxadiazol-2-yl 4-(4-methylpiperidin-1-ylsulfonyl)benzyl sulfides, show valuable biological activities. These compounds are synthesized through a series of steps and structurally corroborated through spectral data analysis. The antibacterial screening of these compounds has revealed valuable results, indicating their potential in antibacterial applications (Aziz‐ur‐Rehman et al., 2017).

Synthesis of Chiral Derivatives and Biological Evaluation

The synthesis of chiral derivatives of compounds similar to 1-(3-(3-Bromophenoxy)propyl)-4-methylpiperidine, such as 1-[omega-(4-chlorophenoxy)alkyl]-4-methylpiperidines, and their biological evaluation at various sites like sigma1, sigma2, and sterol delta8-delta7 isomerase sites, have been researched. These compounds have shown high sigma1-site affinities, indicating their potential use in central nervous system disorders and neuropathies (Berardi et al., 2003).

Thermochemistry of Methylpiperidines

In an attempt to understand the influence of the methyl group on the stability and conformational behavior of the piperidine ring, research has been conducted on the standard molar enthalpies of formation of various methylpiperidines. This study combines experimental and computational approaches, providing insights into the thermochemical properties of these compounds (Ribeiro da Silva et al., 2006).

properties

IUPAC Name

1-[3-(3-bromophenoxy)propyl]-4-methylpiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22BrNO/c1-13-6-9-17(10-7-13)8-3-11-18-15-5-2-4-14(16)12-15/h2,4-5,12-13H,3,6-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKZBXAGJZFIICY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)CCCOC2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501228199
Record name Piperidine, 1-[3-(3-bromophenoxy)propyl]-4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501228199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-(3-Bromophenoxy)propyl)-4-methylpiperidine

CAS RN

1704065-41-7
Record name Piperidine, 1-[3-(3-bromophenoxy)propyl]-4-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1704065-41-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Piperidine, 1-[3-(3-bromophenoxy)propyl]-4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501228199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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